molecular formula C49H42O10 B15138633 (1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one

(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one

Cat. No.: B15138633
M. Wt: 790.8 g/mol
InChI Key: GTIJLHBGBBKQIA-AZQVPUFESA-N
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Description

The compound “(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one” is a highly complex organic molecule. Its structure features multiple rings, methoxy groups, and phenyl groups, indicating a potentially significant role in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This might involve cyclization reactions to form the octacyclic framework.

    Functional group modifications: Introduction of hydroxy, methoxy, and phenyl groups through reactions such as Friedel-Crafts alkylation, hydroxylation, and methylation.

    Purification: Techniques like chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production would require optimization of the synthetic route for scalability, including:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Reaction conditions: Optimization of temperature, pressure, and solvent systems.

    Automation: Implementation of automated systems for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: Methoxy and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as a building block for more complex organic compounds.

    Catalysis: Potential role as a catalyst or catalyst precursor in organic reactions.

Biology

    Biological activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Material science:

Mechanism of Action

The mechanism of action would depend on its specific interactions with molecular targets. For example:

    Enzyme inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one analogs: Compounds with similar structures but different functional groups.

    Polycyclic aromatic hydrocarbons: Compounds with multiple aromatic rings, similar in complexity.

Uniqueness

The unique combination of hydroxy, methoxy, and phenyl groups, along with the octacyclic structure, distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C49H42O10

Molecular Weight

790.8 g/mol

IUPAC Name

(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one

InChI

InChI=1S/C49H42O10/c1-52-31-24-35(54-3)40-36(25-31)57-48(51,28-16-10-6-11-17-28)46-42(40)44-43-41-37(26-34(53-2)32-20-21-33(56-45(32)41)27-14-8-5-9-15-27)58-49(44,29-18-12-7-13-19-29)59-39-23-30(50)22-38(55-4)47(39,43)46/h5-19,22-26,33,42-44,46,51H,20-21H2,1-4H3/t33-,42+,43+,44+,46+,47?,48+,49+/m0/s1

InChI Key

GTIJLHBGBBKQIA-AZQVPUFESA-N

Isomeric SMILES

COC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C7C(=C(C=C6O[C@@]4(OC8=CC(=O)C=C(C58[C@@H]3[C@](O2)(C9=CC=CC=C9)O)OC)C2=CC=CC=C2)OC)CC[C@H](O7)C2=CC=CC=C2)C(=C1)OC

Canonical SMILES

COC1=CC2=C(C3C4C5C6=C7C(=C(C=C6OC4(OC8=CC(=O)C=C(C58C3C(O2)(C9=CC=CC=C9)O)OC)C2=CC=CC=C2)OC)CCC(O7)C2=CC=CC=C2)C(=C1)OC

Origin of Product

United States

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